6-Propylnicotinic acid
Overview
Description
6-Propylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a propyl group attached to the sixth position of the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylnicotinic acid can be achieved through several methods. One common approach involves the alkylation of nicotinic acid with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the nicotinic acid, followed by the addition of a propyl halide to introduce the propyl group at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is similar to the industrial production of nicotinic acid, where the oxidation process yields the desired carboxylic acid derivative .
Chemical Reactions Analysis
Types of Reactions
6-Propylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
6-Propylnicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating certain diseases or conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 6-Propylnicotinic acid involves its interaction with specific molecular targets and pathways. It may act on nicotinic acetylcholine receptors or other cellular receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The parent compound, known for its role as a vitamin (Vitamin B3) and its therapeutic applications.
6-Methyl Nicotinic Acid: A similar compound with a methyl group instead of a propyl group, used in various chemical and biological studies.
2-Substituted Nicotinic Acids: These compounds have different substituents at the second position of the nicotinic acid ring and are studied for their unique properties and applications .
Uniqueness
6-Propylnicotinic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity, biological activity, and potential applications. This structural variation can lead to different interactions with molecular targets and pathways, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
6-propylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVMSBRPRGSSHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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